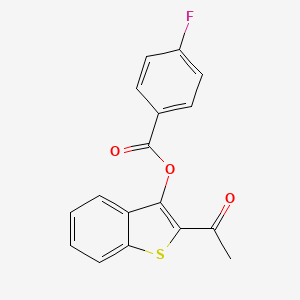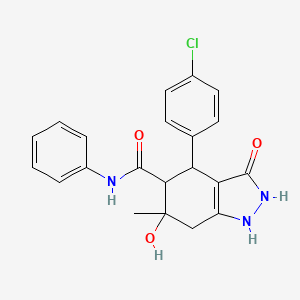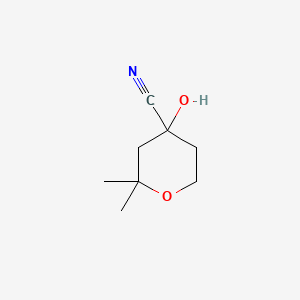
2-Acetyl-1-benzothiophen-3-yl 4-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-1-benzothiophen-3-yl 4-fluorobenzoate: is a chemical compound with the following structure:
Molecular Formula: C17H11FO3S
It belongs to the class of sulfone derivatives of 1,2-bis(2-alkyl-6-phenyl-1-benzothiophen-3-yl)perfluorocyclopentene . These compounds exhibit interesting photochromic properties, meaning they can switch between different forms upon exposure to light. Specifically, they undergo reversible changes in fluorescence properties when irradiated with UV or visible light .
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation products.
Substitution: Substitution reactions can occur at different positions on the benzothiophene ring or the fluorobenzoate moiety.
Reduction: Reduction reactions may yield reduced forms of the compound.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Substitution: Alkyl halides or aryl halides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products:: The specific products formed during these reactions would depend on the reaction conditions and substituents present. Detailed experimental data would be needed to provide precise information.
Scientific Research Applications
2-Acetyl-1-benzothiophen-3-yl 4-fluorobenzoate:
Chemistry: As a photochromic compound, it can be used in studies related to light-responsive materials.
Biology: It might find applications in fluorescent labeling or imaging.
Medicine: Research into its biological effects could reveal therapeutic potential.
Industry: Its unique properties could be harnessed for industrial applications.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an area of active research. It likely involves interactions with specific molecular targets or pathways, but further investigation is needed.
Comparison with Similar Compounds
Unfortunately, I don’t have information on directly similar compounds. exploring related benzothiophene derivatives and fluorobenzoates could provide valuable insights into its uniqueness.
Properties
Molecular Formula |
C17H11FO3S |
|---|---|
Molecular Weight |
314.3 g/mol |
IUPAC Name |
(2-acetyl-1-benzothiophen-3-yl) 4-fluorobenzoate |
InChI |
InChI=1S/C17H11FO3S/c1-10(19)16-15(13-4-2-3-5-14(13)22-16)21-17(20)11-6-8-12(18)9-7-11/h2-9H,1H3 |
InChI Key |
NWJICWDUTQURFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2S1)OC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-methyl-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine-9,10-dicarbonitrile](/img/structure/B10870064.png)

![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-chlorobenzamide](/img/structure/B10870070.png)
![N-(2,5-dimethoxyphenyl)-2-{[5-(quinolin-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B10870072.png)
![Ethyl 2-{[(acetylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10870081.png)
![Methyl 4,5-dimethoxy-2-{[(3-methylpiperidin-1-yl)carbonothioyl]amino}benzoate](/img/structure/B10870085.png)

![[(4E)-1-(1,3-benzothiazol-2-yl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid](/img/structure/B10870087.png)
![methyl [(4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10870089.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10870099.png)

![(5Z)-5-[2-(3,4-dimethoxyphenyl)-4H-chromen-4-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10870128.png)
![N'-{(3Z)-5-bromo-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B10870132.png)
